4-Bromo-2-methoxybenzene-1-sulfonyl chloride
CAS No.: 145915-29-3
Cat. No.: VC21274731
Molecular Formula: C7H6BrClO3S
Molecular Weight: 285.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145915-29-3 |
---|---|
Molecular Formula | C7H6BrClO3S |
Molecular Weight | 285.54 g/mol |
IUPAC Name | 4-bromo-2-methoxybenzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 |
Standard InChI Key | QPPCLNMOYHCXMS-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Canonical SMILES | COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C₇H₆BrClO₃S and is registered with CAS number 145915-29-3 . It belongs to the class of arylsulfonyl chlorides, which are widely used as versatile intermediates in organic synthesis. The European Community (EC) Number assigned to this compound is 827-356-7 .
Structural Representation
The compound features a benzene ring with four substituents: a bromine atom at the 4-position, a methoxy group at the 2-position, and a sulfonyl chloride group at the 1-position. This arrangement creates a unique electronic distribution that influences its reactivity and chemical behavior .
Table 1. Key Structural Identifiers of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Identifier Type | Value | Source |
---|---|---|
SMILES | COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
InChI | InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |
InChIKey | QPPCLNMOYHCXMS-UHFFFAOYSA-N | |
Molecular Formula | C₇H₆BrClO₃S |
Physical and Chemical Properties
Molecular Characteristics
The molecular structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring with strategically positioned functional groups that determine its chemical behavior. The presence of the sulfonyl chloride group (SO₂Cl) makes this compound highly reactive toward nucleophiles, as this functional group is susceptible to nucleophilic attack .
The methoxy group (OCH₃) at the ortho position relative to the sulfonyl chloride creates an interesting electronic effect on the benzene ring. This electron-donating group affects the electron density distribution within the molecule, potentially influencing its reactivity patterns .
The bromine substituent at the para position adds further structural complexity and provides a potential site for additional chemical transformations, such as metal-catalyzed coupling reactions .
Predicted Properties
Based on the available data, 4-Bromo-2-methoxybenzene-1-sulfonyl chloride has been analyzed for its collision cross-section properties, which provide insight into its molecular size and shape in mass spectrometry studies .
Table 2. Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 284.89824 | 137.9 |
[M+Na]⁺ | 306.88018 | 142.0 |
[M+NH₄]⁺ | 301.92478 | 142.8 |
[M+K]⁺ | 322.85412 | 141.2 |
[M-H]⁻ | 282.88368 | 137.6 |
[M+Na-2H]⁻ | 304.86563 | 141.6 |
[M]⁺ | 283.89041 | 137.9 |
[M]⁻ | 283.89151 | 137.9 |
These collision cross-section values provide valuable information for analytical chemists when identifying this compound using ion mobility mass spectrometry techniques .
Nomenclature and Alternative Identifiers
Synonyms and Alternative Names
The compound is known by several alternative names and identifiers in chemical databases and literature. These synonyms are important for comprehensive literature searches and proper identification in various chemical inventories .
Table 3. Alternative Names and Identifiers
Database Identifiers
This compound is cataloged in various chemical databases with specific identifiers that allow for cross-referencing across different platforms and resources .
The DSSTox Substance ID (DTXSID60595947) and Wikidata identifier (Q82491059) provide additional means of tracking this compound across various chemical databases and information resources .
Chemical Reactivity and Applications
Reactivity Profile
The sulfonyl chloride functional group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is highly reactive toward nucleophiles. This reactivity makes the compound valuable in organic synthesis, particularly for the preparation of sulfonamides, sulfonate esters, and sulfonic acids. The typical reactions include:
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Nucleophilic substitution reactions with amines to form sulfonamides
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Reactions with alcohols to form sulfonate esters
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Hydrolysis to form sulfonic acids
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Potential participation in metal-catalyzed coupling reactions via the bromine substituent
The methoxy group at the ortho position can influence these reactions through electronic effects and potentially through coordination in certain metal-catalyzed transformations .
Synthetic Applications
In organic synthesis, 4-Bromo-2-methoxybenzene-1-sulfonyl chloride serves as a valuable building block for constructing more complex molecules. The compound can be used in:
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Synthesis of pharmaceutically relevant sulfonamides
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Preparation of sulfonate protecting groups in complex molecule synthesis
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Development of sulfonyl-containing functional materials
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Creation of molecular probes containing both sulfonyl and halide functionalities
The presence of both the sulfonyl chloride and bromine functionalities provides multiple points for chemical elaboration, making this compound particularly versatile in divergent synthesis approaches .
Analytical Considerations
Identification Methods
The identification of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in analytical contexts typically relies on a combination of spectroscopic techniques. Mass spectrometry is particularly useful, with the compound showing characteristic fragmentation patterns and adduct formation as detailed in the collision cross-section data .
The predicted collision cross-section values across different ion forms (as shown in Table 2) provide a valuable reference for identification using ion mobility mass spectrometry, which has become increasingly important in chemical analysis .
Spectroscopic Properties
While detailed spectroscopic data is limited in the available sources, the structural features of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride suggest characteristic patterns in various spectroscopic analyses:
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In NMR spectroscopy, the aromatic protons would show distinctive coupling patterns reflecting the substitution pattern on the benzene ring
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The methoxy group would typically appear as a singlet in ¹H NMR
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In IR spectroscopy, characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) and the methoxy group (C-O stretching)
Structural Comparison and Analysis
Structural Features
The strategic positioning of functional groups in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride creates a molecule with unique electronic and steric properties. The ortho relationship between the methoxy and sulfonyl chloride groups may lead to interesting intramolecular interactions, potentially influencing reactivity patterns .
The para-positioned bromine relative to the sulfonyl chloride creates a 1,4-relationship that is often exploited in aromatic substitution chemistry. This arrangement allows for selective functionalization and can be particularly useful in the design of specialized reagents and building blocks .
Related Compounds
It is worth noting that 4-Bromo-2-methoxybenzene-1-sulfonyl chloride represents one member of a broader family of substituted benzenesulfonyl chlorides. Related compounds with different substitution patterns or alternative functional groups would exhibit different reactivity profiles and applications .
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